(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine
Overview
Description
®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of ®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethanone with a chiral borane complex can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl and fluoro-phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-phenyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2,2,2-Trifluoro-1-phenylethylamine: Lacks the additional fluoro group on the phenyl ring, which can affect its reactivity and applications.
3-Fluoro-phenylethylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine is unique due to the presence of both trifluoromethyl and fluoro-phenyl groups, which enhance its chemical stability and biological activity. The chiral nature of the compound also allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLUZXCGYNIEGH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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